5-methyloxolan-3-one
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-methyloxolan-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8O2/c1-4-2-5(6)3-7-4/h4H,2-3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJZXJDJWRQIWDL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(=O)CO1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50334423 | |
| Record name | 5-Methyldihydro-3(2H)-furanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50334423 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
100.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
34003-72-0 | |
| Record name | 5-Methyldihydro-3(2H)-furanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50334423 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-methyloxolan-3-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies for 5 Methyloxolan 3 One
Established Synthetic Pathways for the Oxolan-3-one Ring System
The construction of the oxolan-3-one core, also known as tetrahydrofuran-3-one, can be achieved through several established synthetic routes. These methods often involve intramolecular cyclization reactions where a linear precursor is induced to form the five-membered ring.
One common strategy is the intramolecular nucleophilic substitution (SN2) reaction of a hydroxyl group onto a carbon bearing a suitable leaving group, such as a halide or sulfonate, positioned to favor 5-exo-tet cyclization. nih.gov Another well-established method involves the acid-catalyzed ring closure. For instance, a patented method describes the preparation of tetrahydrofuran-3-one compounds from 2-butyne-1,4-diol (B31916) derivatives. google.com This process involves sequential dehydration and hydration reactions in the presence of aqueous sulfuric acid and is catalyzed by ceric sulfate (B86663). google.com
Radical cyclizations have also been employed. The carbonylation and reductive cyclization of β-hydroxyalkyl phenyl selenides, which are themselves derived from the ring-opening of epoxides, provide a pathway to 2,5-disubstituted tetrahydrofuran-3-ones. diva-portal.orgacs.org This method generates an acyl radical that cyclizes to form the ketone within the five-membered ring. acs.org
For the synthesis of the closely related compound 2-methyltetrahydrofuran-3-one (B1294639) (an isomer of the title compound where numbering starts at a different position), several specific methods have been reported. These include the acid-catalyzed ring closure of β-alkoxy diazoketones and the condensation of ethyl lactate (B86563) with methyl acrylate (B77674). wikipedia.org Another efficient method is the oxidative hydroxylation of 2-acetylbutyrolactone (B121156), which yields the target ketone structure. wikipedia.orgtandfonline.com
Table 1: Established Synthetic Pathways for the Oxolan-3-one Ring System
| Method | Description | Key Reagents/Conditions | Reference(s) |
|---|---|---|---|
| Intramolecular SN2 Cyclization | A hydroxyl group displaces a leaving group on the same molecule to form the ether linkage. | Base, suitable leaving group (e.g., tosylate, halide) | nih.gov |
| Acid-Catalyzed Dehydration/Hydration | Cyclization of a diol precursor via dehydration and subsequent hydration. | H2SO4, Ce(SO4)2 | google.com |
| Radical Carbonylation/Cyclization | Generation of an acyl radical from a selenide (B1212193) precursor, followed by cyclization. | AIBN, TTMSS, CO | diva-portal.orgacs.org |
| Oxidative Hydroxylation | Oxidation of a lactone precursor to introduce the ketone functionality. | Oxidizing agents | wikipedia.orgtandfonline.com |
| Condensation Reaction | Condensation of an ester and an acrylate to build the carbon skeleton before cyclization. | DMSO solution or phase transfer conditions | wikipedia.org |
Precursor Chemistry and Intermediate Transformations in 5-Methyloxolan-3-one Synthesis
A common retrosynthetic approach for substituted oxolanes involves starting from chiral pool materials. For example, a suggested pathway begins with D-ribose. vulcanchem.com This strategy would involve the sequential protection of hydroxyl groups, followed by a methylation step at the C5 position to install the required methyl group, yielding a 5-methyloxolane intermediate. vulcanchem.com Subsequent functional group manipulations would then be required to introduce the ketone at the C3 position.
Alternative precursors are utilized in other synthetic routes. The synthesis of the isomeric 2-methyltetrahydrofuran-3-one employs readily available starting materials such as ethyl lactate and methyl acrylate. wikipedia.org In another route, 2-acetylbutyrolactone serves as the direct precursor, which is converted to the target compound via oxidative hydroxylation. tandfonline.com
For radical-based approaches, the precursors are typically β-hydroxyalkyl aryl chalcogenides. acs.org These are conveniently prepared through the regioselective ring-opening of epoxides with nucleophiles like benzeneselenolate. acs.org The resulting β-hydroxy selenide is then O-vinylated to create the substrate for the radical carbonylation and cyclization sequence. acs.org The use of 2-butyne-1,4-diol compounds as precursors in a ceric sulfate-catalyzed reaction also represents a direct method to access the core ring structure. google.com
Table 2: Precursors for this compound and Related Syntheses
| Precursor | Synthetic Method | Intermediate(s) | Reference(s) |
|---|---|---|---|
| D-Ribose | Chiral pool synthesis | Protected 5-methyloxolane | vulcanchem.com |
| Ethyl lactate & Methyl acrylate | Condensation and cyclization | Not specified | wikipedia.org |
| 2-Acetylbutyrolactone | Oxidative hydroxylation | Not applicable | tandfonline.com |
| Epoxides | Ring-opening and radical cyclization | β-Hydroxyalkyl phenyl selenides | acs.org |
| 2-Butyne-1,4-diol derivatives | Acid-catalyzed dehydration/hydration | Not specified | google.com |
Emerging Approaches in this compound Synthesis
While established methods provide reliable access to the oxolan-3-one scaffold, research continues to focus on developing more efficient, selective, and environmentally benign synthetic strategies. These emerging approaches often center on novel catalytic systems and the challenge of controlling stereochemistry.
Catalytic Strategies
A diverse range of catalysts has been explored to facilitate the synthesis of the oxolane ring. Transition metal catalysis is a prominent feature of many modern methods. For instance, cobalt and copper complexes have been shown to be effective for oxidative cyclization and tandem carbenoid insertion/ylide rearrangement reactions, respectively. gla.ac.uk Palladium catalysts are versatile and have been used for various C-C and C-O bond-forming reactions that lead to substituted tetrahydrofurans. organic-chemistry.org
Lewis acids also play a crucial role in many cyclization strategies. Tin tetrachloride (SnCl4) can mediate chelation-controlled cyclizations, while trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMS-OTf) can promote annulation reactions to form the tetrahydrofuran (B95107) ring. nih.govgla.ac.uk
More recently, gold catalysis has emerged as a powerful tool. Chiral gold(I) chloride complexes, in combination with a co-catalyst, have been used for the enantioselective 5-endo-dig oxa-cyclization to produce functionalized 3(2H)-furanones. researchgate.net Ruthenium catalysts have been employed for the oxidation of 2-methyltetrahydrofuran (B130290) to the corresponding ketone. wikipedia.org
Table 3: Catalytic Systems in Oxolan-3-one and Tetrahydrofuran Synthesis
| Catalyst Type | Specific Catalyst Example(s) | Reaction Type | Reference(s) |
|---|---|---|---|
| Transition Metal | Co(II) complexes, Cu(acac)2, PdCl2, Ru catalysts | Oxidative cyclization, C-C/C-O bond formation, Oxidation | wikipedia.orggla.ac.ukorganic-chemistry.org |
| Lewis Acid | SnCl4, TMS-OTf | Chelation-controlled cyclization, Annulation | nih.govgla.ac.uk |
| Gold Catalyst | (R)-(+)-DM-BINAP-AuCl / Sulfonyl squaramide | Enantioselective oxa-cyclization | researchgate.net |
| Lanthanide Catalyst | Ceric sulfate (Ce(SO4)2) | Dehydration/Hydration cyclization | google.com |
| Chiral Titanium Complex | Titanium-BINOL complex | Vinylogous Mukaiyama aldol (B89426) reaction | acs.org |
Stereoselective Synthesis Considerations
Controlling the stereochemistry during the synthesis of substituted oxolanes like this compound is a significant challenge, particularly when multiple chiral centers are present. A major focus of modern synthetic efforts is the development of stereoselective methods to produce specific enantiomers or diastereomers.
Several strategies have been developed to achieve this control. One approach is substrate control, where the inherent stereochemistry of a chiral precursor, such as a carbohydrate, directs the formation of new stereocenters. vulcanchem.com Asymmetric catalysis, however, offers a more versatile approach. The use of chiral catalysts, such as the titanium-BINOL complex for vinylogous Mukaiyama aldol reactions or chiral gold complexes for cyclizations, allows for the enantioselective synthesis of highly functionalized tetrahydrofurans from achiral precursors. researchgate.netacs.org
Diastereoselectivity can be influenced by the reaction mechanism and conditions. For example, in radical cyclizations to form tetrahydrofurans, the cis/trans diastereoselectivity can be controlled by the addition of Lewis acids. diva-portal.org Prins-type cyclizations, mediated by Lewis acids like BF3·OEt2, can also proceed with excellent stereocontrol to generate multiple new stereogenic centers in a single pot. acs.org Furthermore, the acidic cyclization of specifically designed 5-alkene-1,2,4-triol derivatives has been shown to produce 3-oxygenated-cis-dialkyl-2,5-substituted tetrahydrofurans with good selectivity, demonstrating how precursor design can influence the stereochemical outcome of a cyclization. acs.org
Reactivity and Reaction Mechanisms of 5 Methyloxolan 3 One
Ring-Opening and Ring-Closure Reactions
The stability of the oxolane ring in 5-methyloxolan-3-one is significantly influenced by the presence of the carbonyl group and the reaction conditions. Both ring-opening and ring-closure reactions are pivotal in the synthesis and transformation of this and related compounds.
Ring-Opening Reactions:
The strained nature of cyclic ethers, particularly those with activating functional groups, makes them susceptible to ring-opening reactions. In a manner analogous to other cyclic ethers, the oxolane ring of this compound can be cleaved under both acidic and basic conditions. For instance, the related γ-lactone, 5-methyloxolan-2-one (γ-valerolactone or GVL), undergoes hydrolysis to form γ-hydroxyvaleric acid (GHV). wikipedia.org This reaction highlights the potential for the ether linkage to be broken.
Under acidic conditions, the reaction is initiated by the protonation of the ether oxygen, which enhances its leaving group ability. A subsequent nucleophilic attack, either by an external nucleophile or the solvent, can lead to ring cleavage. The regioselectivity of this attack is dictated by a mechanism that has characteristics of both SN1 and SN2 pathways. libretexts.org In basic media, while less common for simple ethers, the presence of the ketone may influence reactivity, but typically ring-opening requires a strong nucleophile and is less facile than acid-catalyzed cleavage. libretexts.org Reductive ring-opening is also a known transformation for related furfural (B47365) derivatives, which can be converted to diols under catalytic hydrogenation, suggesting a similar pathway could be accessible for oxolanones. google.com
Ring-Closure Reactions (Synthesis):
The formation of the this compound ring structure can be achieved through various cyclization strategies. A prominent method involves the intramolecular cyclization of a suitably functionalized acyclic precursor.
From γ-Hydroxy Ketones: Acid-promoted cyclization of γ-hydroxy ketones is a direct route to substituted tetrahydrofurans. capes.gov.br This intramolecular dehydration forms the stable five-membered ether ring.
Oxidative Cyclization: The Mukaiyama aerobic oxidative cyclization, utilizing a cobalt catalyst, can transform certain alkenols into tetrahydrofuran (B95107) derivatives. organic-chemistry.org
From Furans: A one-pot synthesis of 3-keto-tetrahydrofurans has been demonstrated through the photooxygenation of 2-(β-hydroxyalkyl) furans. This reaction proceeds via a 1,4-enedione intermediate, which then undergoes an intramolecular Michael-type addition to yield the final cyclic ketone. acs.org
Radical Cyclization: Oxidative free-radical cyclization presents another powerful method. For instance, iron(III) nitrate (B79036) has been used to mediate the nitrolactonization of alkenyl carboxylic acids, proceeding through a radical intermediate. jst.go.jp
The table below summarizes key ring-closure strategies applicable to the synthesis of the this compound core.
| Reaction Type | Precursor | Key Reagents/Conditions | Reference |
| Intramolecular Dehydration | γ-Hydroxy Ketone | Acid catalyst | capes.gov.br |
| Photooxygenation/Michael Addition | 2-(β-Hydroxyalkyl) Furan (B31954) | Singlet oxygen (hν, sensitizer) | acs.org |
| Asymmetric Cycloetherification | ε-Hydroxy-α,β-unsaturated ketone | Chiral organocatalyst (e.g., Cinchona alkaloid-thiourea) | organic-chemistry.org |
| Nitrolactonization (analogous) | Alkenyl Carboxylic Acid | Fe(NO₃)₃·9H₂O, heat | jst.go.jp |
Carbonyl Group Transformations
The ketone functionality at the C3 position is a primary site of reactivity in this compound. It undergoes a variety of transformations common to acyclic ketones, allowing for extensive functionalization.
Reduction: The carbonyl group can be readily reduced to a secondary alcohol, yielding 5-methyloxolan-3-ol. This transformation can be achieved using various reducing agents, such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). The resulting alcohol introduces a new chiral center and a site for further reactions.
Oxidation: While the ketone itself is at a high oxidation state, reactions can occur at the adjacent α-carbons. For example, oxidative hydroxylation of the related 2-acetylbutyrolactone (B121156) has been used in the synthesis of coffee furanone (2-methyloxolan-3-one), indicating the potential for oxidation at the α-position. wikipedia.org
Nucleophilic Addition: The electrophilic carbonyl carbon is susceptible to attack by a wide range of nucleophiles. This includes the formation of cyanohydrins, hemiacetals, and the addition of organometallic reagents (e.g., Grignard or organolithium reagents) to produce tertiary alcohols.
Condensation Reactions: The ketone can react with primary amines to form imines, which can be subsequently reduced in a process known as reductive amination to yield secondary amines. Condensation with hydroxylamine (B1172632) or hydrazine (B178648) derivatives produces oximes and hydrazones, respectively.
Wittig Reaction: The Wittig reaction and its variants (e.g., Horner-Wadsworth-Emmons) provide a pathway to convert the carbonyl group into a carbon-carbon double bond (an exocyclic methylene (B1212753) group), affording 3-methylidene-5-methyloxolane.
Methyl Group Functionalization
The methyl group at the C5 position is comprised of unactivated sp³-hybridized C-H bonds, making it the least reactive site in the molecule under typical ionic conditions. Functionalization of this group is challenging and generally requires radical-based methods. Free-radical halogenation, using reagents like N-bromosuccinimide (NBS) under UV irradiation, could potentially introduce a halogen, creating a 5-(halomethyl)oxolan-3-one derivative. However, such harsh conditions may lead to competitive reactions at the α-carbons (C2 and C4) or even ring-opening. There is limited specific research detailing the selective functionalization of the C5-methyl group of this compound.
Electrophilic and Nucleophilic Reactions of the Oxolane Core
Beyond the carbonyl group, the oxolane core itself participates in key reactions.
Electrophilic Reactions: The primary site for electrophilic attack is the enolizable α-carbon. In the presence of a suitable base, this compound can be deprotonated at either the C2 or C4 position to form an enolate intermediate. This nucleophilic enolate can then react with a variety of electrophiles, such as alkyl halides (alkylation) or aldehydes (aldol condensation). The regioselectivity of enolate formation (thermodynamic vs. kinetic) can be controlled by the choice of base, solvent, and temperature.
Studies on related benzocyclic β-keto esters show that reactions with electrophiles like sulfonyl azides can lead to either azidation at the α-carbon or a Favorskii-type ring contraction, depending on the azide's electrophilicity and the solvent's polarity. nih.gov
Nucleophilic Reactions: The ether oxygen of the oxolane ring possesses lone pairs of electrons, allowing it to act as a Lewis base and coordinate to protons or Lewis acids. This activation is the crucial first step in acid-catalyzed ring-opening reactions, as discussed in section 3.1. Direct nucleophilic attack on the ring's carbon atoms is generally difficult unless a leaving group is present or the ring is highly strained, as in an epoxide.
Mechanistic Studies of Key Transformations
Understanding the mechanisms of these reactions is crucial for controlling product outcomes and designing new synthetic routes.
Mechanism of Acid-Catalyzed Ring-Opening: The reaction begins with the protonation of the ether oxygen. The C-O bond then begins to break, leading to a transition state with significant carbocation character at the more substituted carbon atom (an SN1-like character). The nucleophile then attacks this partially positive carbon. For sterically unhindered cyclic ethers, the mechanism may have more SN2 character, with the nucleophile attacking the less substituted carbon in a concerted fashion. libretexts.org
Mechanism of Enolate Reactions: Base-mediated abstraction of an α-proton generates a planar enolate ion, which is a resonance-stabilized ambident nucleophile. Reaction with an electrophile can occur at either the α-carbon or the oxygen atom. For most electrophiles (e.g., alkyl halides), C-alkylation is the dominant pathway.
Mechanism of Radical Cyclization: In the iron(III)-mediated nitrolactonization, nitrogen dioxide (NO₂), generated from the pyrolysis of the iron salt, is proposed to add to the double bond of an alkenyl carboxylic acid. jst.go.jp This creates a radical intermediate which then undergoes an intramolecular cyclization (5-exo-trig) to form the lactone ring. jst.go.jp A similar radical-based pathway is invoked in other cyclizations to form tetrahydrofuran rings.
The table below details the proposed mechanism for a key ring-closure reaction.
| Reaction | Proposed Mechanism | Key Intermediates | Reference |
| Photooxygenative synthesis of 3-keto-tetrahydrofurans | 1. [4+2] cycloaddition of singlet oxygen to the furan ring. 2. Rearrangement to a 1,4-enedione intermediate. 3. Intramolecular Michael-type addition of the pendant hydroxyl group to the enedione. | Endoperoxide, 1,4-Enedione | acs.org |
Advanced Spectroscopic and Analytical Characterization of 5 Methyloxolan 3 One
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule. Although experimental spectra for 5-methyloxolan-3-one are not widely available in public databases, its structure can be confidently predicted and would be readily confirmed using a combination of 1D and 2D NMR experiments.
Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopic Analysis
In a ¹H NMR spectrum of this compound, distinct signals would be expected for each unique proton environment. The molecule's structure dictates the chemical shift (δ), multiplicity (splitting pattern), and integration (number of protons) for each signal. Based on the structure, one would anticipate signals for the methyl group protons, the methine proton at the C5 position, and the two sets of methylene (B1212753) protons at the C2 and C4 positions. The protons on the C2 and C4 carbons are diastereotopic, meaning they are chemically non-equivalent and should appear as distinct signals, often as complex multiplets.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Position | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |
|---|---|---|---|
| H-2 (2H) | 3.8 - 4.2 | Multiplet | 2H |
| H-4 (2H) | 2.5 - 2.9 | Multiplet | 2H |
| H-5 (1H) | 4.4 - 4.8 | Multiplet | 1H |
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopic Analysis
A ¹³C NMR spectrum provides information on the carbon skeleton of a molecule. For this compound, five distinct signals are expected, corresponding to each carbon atom in its unique chemical environment. The carbonyl carbon (C3) would exhibit the most downfield chemical shift, a characteristic feature of ketones. The carbons bonded to the ring oxygen (C2 and C5) would also be significantly deshielded.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Position | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C=O (C3) | 215 - 220 |
| C-O (C2) | 75 - 80 |
| C-O (C5) | 70 - 75 |
| -CH₂- (C4) | 40 - 45 |
Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)
Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the signals from 1D NMR and confirming the molecular structure. semanticscholar.org
Correlated Spectroscopy (COSY): A COSY experiment would reveal proton-proton couplings within the molecule. Key correlations would be observed between the methine proton (H5) and the adjacent methylene protons (H4), as well as between the H5 proton and the methyl protons. It would also show coupling between the two geminal protons at the C4 position.
Heteronuclear Single Quantum Coherence (HSQC): An HSQC spectrum correlates each proton signal with the signal of the carbon atom to which it is directly attached. This technique would definitively link the proton and carbon assignments, for instance, confirming that the doublet at ~1.4 ppm belongs to the methyl carbon at ~22 ppm.
Mass Spectrometry (MS) for Molecular Fingerprinting and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight and elemental formula of a compound and to deduce its structure by analyzing its fragmentation patterns.
Gas Chromatography-Mass Spectrometry (GC-MS) Applications
GC-MS combines the separation capabilities of gas chromatography with the detection power of mass spectrometry, making it ideal for identifying and quantifying volatile compounds like this compound.
The retention characteristics of a compound are described by its Kovats Retention Index (RI), which is a standardized measure. For this compound, reported Kovats RI values on a semi-standard non-polar column are 808 and 822. nih.gov
Upon electron ionization (EI) in the mass spectrometer, the molecule fragments in a reproducible manner, generating a unique mass spectrum. The molecular ion peak [M]⁺ for this compound appears at m/z 100, confirming its molecular weight. nih.gov The fragmentation pattern is characteristic of a cyclic ketone and ether. The primary fragmentation pathways involve alpha-cleavage adjacent to the carbonyl group and cleavage of the ether linkage.
Table 3: Major Ions in the Electron Ionization Mass Spectrum of this compound
| m/z | Proposed Fragment Ion | Significance |
|---|---|---|
| 100 | [C₅H₈O₂]⁺ | Molecular Ion |
| 42 | [C₂H₂O]⁺ or [C₃H₆]⁺ | Base Peak, characteristic fragment |
| 43 | [CH₃CO]⁺ | Acylium ion, common in ketones |
| 55 | [C₃H₃O]⁺ | Result of ring cleavage |
The base peak at m/z 42 is particularly significant and likely arises from complex rearrangements following the initial ring opening. nih.gov
High-Resolution Mass Spectrometry (HRMS)
High-resolution mass spectrometry measures the m/z ratio with extremely high accuracy (typically to four or more decimal places). This precision allows for the determination of a compound's exact elemental formula, a critical step in its identification. jst.go.jppublish.csiro.au
For this compound, the calculated exact mass for the molecular formula C₅H₈O₂ is 100.052429494 Da. nih.gov An HRMS measurement yielding a value very close to this would unequivocally confirm the elemental composition, distinguishing it from other compounds that might have the same nominal mass of 100 Da (e.g., C₄H₄O₃ or C₆H₁₂).
Further advanced characterization can be achieved by techniques like ion mobility-mass spectrometry, which measures the ion's collision cross-section (CCS), providing information about its three-dimensional shape.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups present in a molecule. The IR spectrum provides a molecular fingerprint by measuring the absorption of infrared radiation at specific wavenumbers, which correspond to the vibrations of chemical bonds. For this compound, the key functional groups are the ketone (C=O) within a five-membered ring and the ether linkage (C-O-C) also within the ring.
Fourier-Transform Infrared (FTIR) Spectroscopy
Fourier-Transform Infrared (FTIR) spectroscopy is the preferred method for obtaining an infrared spectrum due to its high speed and sensitivity. The analysis of this compound by FTIR reveals characteristic absorption bands that confirm its molecular structure.
The most prominent feature in the IR spectrum is the strong, sharp absorption band corresponding to the carbonyl (C=O) stretching vibration. For ketones located within a five-membered ring, this band typically appears at a higher frequency compared to open-chain or six-membered cyclic ketones due to ring strain. libretexts.orgudel.edu This absorption for this compound is expected in the range of 1750-1740 cm⁻¹. uniroma1.it
Another key feature is the stretching vibration of the ether C-O-C bond within the oxolane ring. Aliphatic ethers typically exhibit a strong C-O stretching band between 1150 and 1085 cm⁻¹. uobabylon.edu.iq The spectrum also displays C-H stretching vibrations from the methyl and methylene groups just below 3000 cm⁻¹.
Table 1: Expected FTIR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Vibration | Functional Group |
|---|---|---|---|
| 2975-2850 | Medium-Strong | C-H Stretch | Alkyl (CH₃, CH₂) |
| 1750-1740 | Strong | C=O Stretch | Five-membered Ring Ketone libretexts.orguniroma1.it |
| 1465-1450 | Variable | C-H Bend | Alkyl (CH₃, CH₂) |
| 1250-1100 | Strong | C-O-C Asymmetric Stretch | Cyclic Ether uobabylon.edu.iq |
Attenuated Total Reflectance Infrared (ATR-IR) Spectroscopy
Attenuated Total Reflectance (ATR) is a sampling technique that can be coupled with an FTIR spectrometer, allowing for the analysis of solid or liquid samples with minimal preparation. ATR-IR is particularly useful for obtaining high-quality spectra of neat liquids like this compound. The resulting spectrum is broadly similar to that from traditional transmission FTIR, showing the same characteristic functional group frequencies. Minor differences in peak intensities and positions can occur due to the different sampling mechanisms. The use of ATR-FTIR has been noted in the analysis of various oxolane derivatives. researchgate.net
Chromatographic Methods for Purity Assessment and Mixture Analysis
Chromatography is indispensable for separating components of a mixture and determining the purity of a compound. For a volatile substance like this compound, both gas and liquid chromatography are applicable, each with specific advantages.
Gas Chromatography (GC)
Gas chromatography is an ideal technique for the analysis of volatile and thermally stable compounds like this compound. It is widely used for purity assessment and quantification in complex mixtures. The compound is vaporized and separated on a capillary column, with detection typically performed by a Flame Ionization Detector (FID) or a Mass Spectrometer (MS).
Research and standard methods for analyzing cyclic ketones and furanone derivatives provide a basis for suitable GC conditions. epa.govresearchgate.net A non-polar or mid-polar capillary column, such as one with a 5% phenyl-methylpolysiloxane stationary phase (e.g., HP-5MS or DB-5), is commonly effective for separating such isomers. mdpi.com Experimental data from the NIST Mass Spectrometry Data Center indicates Kovats retention indices for this compound of 808 and 822 on a semi-standard non-polar column, which aids in its identification. nih.gov
When coupled with a mass spectrometer (GC-MS), this method provides not only retention time data but also a mass spectrum that can confirm the molecular weight and fragmentation pattern, offering unambiguous identification. Studies on related compounds have shown that GC-MS is effective for identifying furanone derivatives in various matrices. uma.pt
Table 2: Typical Gas Chromatography (GC) Parameters for this compound Analysis
| Parameter | Typical Condition |
|---|---|
| Column | HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or similar mdpi.com |
| Carrier Gas | Helium, constant flow (~1 mL/min) mdpi.com |
| Injector Temperature | 250 °C |
| Oven Program | Initial temp 40-50 °C, hold for 2-4 min, ramp at 10-20 °C/min to 250 °C mdpi.com |
| Detector | Flame Ionization (FID) or Mass Spectrometry (MS) |
| Kovats RI (non-polar) | 808, 822 nih.gov |
Computational Chemistry and Modeling of 5 Methyloxolan 3 One
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, such as its geometry, electronic structure, and reactivity. These methods solve approximations of the Schrödinger equation to determine the electronic wavefunction and energy of the system.
Density Functional Theory (DFT) is a workhorse of modern computational chemistry, balancing computational cost with accuracy. It is used to determine the electronic structure of molecules, which in turn allows for the prediction of a wide range of properties.
For derivatives of 5-methyloxolan-3-one, DFT calculations have been employed to gain mechanistic insights. For instance, in a study of 2-Chloro-1-(2-methyloxolan-3-yl)ethanone, DFT calculations at the B3LYP/6-311+G(d,p) level of theory were used to investigate reaction mechanisms. Such calculations can reveal critical information, including:
Transition State Energies : The energy barrier for a chemical reaction, such as a chlorination step, can be calculated to understand its kinetics. For the chloro-derivative, a transition state energy of 142.3 kJ/mol was determined for the rate-determining step.
Atomic Charge Distribution : DFT can map the partial charges on each atom in the molecule. This is useful for predicting sites susceptible to nucleophilic or electrophilic attack. In the case of the related chloro-ketone, the oxolane oxygen was found to have a partial negative charge (δ⁻ = -0.32 e), which helps direct the course of electrophilic reactions.
Molecular Orbitals : Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) provides insights into the molecule's reactivity and electronic transitions.
While specific DFT studies on this compound are not widely published, the methodologies applied to its derivatives are directly transferable for predicting its reactivity, spectral properties, and thermodynamic stability.
Ab initio (from first principles) calculations are another class of quantum chemical methods. Unlike DFT, which relies on an approximate functional for the exchange-correlation energy, ab initio methods are derived directly from quantum mechanical principles without empirical parameters. Methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) offer higher levels of theory.
These methods are computationally more demanding than DFT but can provide benchmark-quality results for molecular geometries, energies, and other properties. While specific ab initio studies on this compound are scarce in the literature, they are often used to validate the results obtained from more cost-effective DFT methods for related small molecules. uni-muenchen.de For instance, they could be used to obtain a highly accurate rotational and vibrational spectrum of this compound for comparison with experimental gas-phase data.
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time. By solving Newton's equations of motion, MD simulations provide a detailed picture of conformational changes and intermolecular interactions in condensed phases (liquids or solids).
MD simulations are valuable for understanding:
Conformational Flexibility : The oxolane ring is not planar and can adopt various puckered conformations (envelope and twist forms). MD simulations can explore the potential energy surface to identify the most stable conformers and the energy barriers between them.
Solvation Effects : When this compound is in a solvent, MD can model the explicit interactions between the solute and solvent molecules, providing insights into solubility and the local solvent structure.
Binding Interactions : For related oxolane derivatives, MD simulations have been used to assess the stability of their binding to biological targets, such as enzymes or receptors. smolecule.com These simulations can identify key interactions like hydrogen bonds and hydrophobic contacts that stabilize the ligand-protein complex.
Reaction Dynamics : In some cases, MD can be used to predict the outcome of reactions. For example, simulations predicted improved reaction yields for a derivative of this compound when using a specific solvent.
Thermodynamic Modeling Approaches for Related Oxolane Compounds (e.g., SAFT-γ Mie, PC-SAFT)
Predicting the thermodynamic properties and phase behavior of mixtures containing oxolane compounds is crucial for chemical process design. Advanced equations of state based on statistical mechanics, such as the Statistical Associating Fluid Theory (SAFT), are powerful tools for this purpose.
The Perturbed-Chain SAFT (PC-SAFT) and SAFT-γ Mie approaches are particularly noteworthy. researchgate.netnih.gov These models are not typically applied to single compounds in isolation but are developed to predict the behavior of complex fluid mixtures.
PC-SAFT : This model has been used to describe the thermodynamics of mixtures containing various heterocyclic compounds. researchgate.net The approach involves determining pure component parameters (e.g., segment number, segment diameter, and dispersion energy) by fitting them to experimental vapor pressure and liquid density data. researchgate.net Once parameterized, the model can predict the phase behavior (vapor-liquid and liquid-liquid equilibria) of binary and multicomponent mixtures over a wide range of temperatures and pressures. researchgate.netnih.gov The isomer of this compound, 5-methyloxolan-2-one (γ-valerolactone), has been successfully modeled using PC-SAFT. nih.gov
SAFT-γ Mie : This is a group-contribution method, where a molecule is broken down into its constituent functional groups. A predictive model for saturated lactones was recently developed by defining a new "cyclic ester" (cCOO) group. nih.gov The parameters for this group were determined by fitting to experimental data for several lactones, including 5-methyloxolan-2-one. nih.govacs.org This group-contribution approach allows the prediction of thermodynamic properties for a vast number of molecules and their mixtures, even when experimental data is unavailable. nih.gov The model shows excellent quantitative agreement with experimental data for properties like vapor-liquid and liquid-liquid equilibria. nih.gov
These models are essential for applications in the flavor, fragrance, and pharmaceutical industries for designing separation processes and formulating products. nih.gov
| Thermodynamic Model | Related Compound Studied | Properties Modeled | Key Finding |
|---|---|---|---|
| PC-SAFT | 5-Methyloxolan-2-one | Phase Equilibria, Polymerization | Model parameters are transferable and can describe complex phase behavior. nih.gov |
| SAFT-γ Mie | 5-Methyloxolan-2-one | VLE, LLE, SLE, Density, Excess Enthalpy | A predictive group-contribution model was successfully developed for lactones. nih.gov |
| PC-SAFT | General Heterocycles | VLE, LLE, SLE, Heat Capacity | Accurately models phase behavior of mixtures containing heterocyclic compounds. researchgate.net |
Structure-Activity Relationship (SAR) Studies through Computational Approaches
Structure-Activity Relationship (SAR) studies aim to connect the chemical structure of a compound with its biological activity. Computational methods are integral to modern SAR, allowing for the rational design of more potent and selective molecules.
For compounds containing the oxolane scaffold, computational SAR approaches have been used to:
Identify Key Structural Features : By comparing a series of related compounds, it's possible to determine which parts of the molecule are essential for activity. For example, studies on related functionalized amino acids explored how modifying substituents on the oxolane ring affects inhibitory potency against GABA transporters. nih.govacs.org
Guide Synthesis : Computational models can predict the activity of virtual compounds before they are synthesized, helping to prioritize which molecules are most promising to make in the lab. nih.gov
Elucidate Binding Modes : Molecular docking, a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other, is often used to generate hypotheses about how a ligand interacts with its target protein. These binding hypotheses can then be refined and validated using more rigorous methods like MD simulations. smolecule.com
While specific SAR studies focusing on this compound are not prominent, the principles are widely applied to its structural analogs, demonstrating the utility of computational modeling in drug discovery and development programs involving oxolane-containing molecules. smolecule.comvulcanchem.com
Applications of 5 Methyloxolan 3 One in Targeted Chemical Synthesis
Role as a Key Synthetic Intermediate in Agrochemical Development
The development of novel and effective agrochemicals is crucial for modern agriculture. 5-Methyloxolan-3-one has been identified as a useful intermediate in the synthesis of various classes of pesticides, including fungicides, insecticides, acaricides, and ovicides. Its utility primarily lies in its role as a precursor to substituted aminopyridines and aminopyrimidines, which are core structures in many active agrochemical ingredients.
Substituted aminopyridines are a significant class of intermediates in the agrochemical industry. While direct synthetic pathways from this compound to a wide range of substituted aminopyridines for agrochemical applications are not extensively detailed in publicly available scientific literature, the general strategy involves the construction of the pyridine (B92270) ring using acyclic precursors. The ketone functionality and the chiral methyl group of this compound can be envisioned to be incorporated into the final pyridine structure through ring-opening and subsequent cyclization reactions with appropriate nitrogen-containing reagents. The synthesis of 6-substituted or 5,6-disubstituted derivatives of 2-amino-isonicotinic acid, for example, can be achieved through the condensation of 1,3-dione derivatives with 3-amino-3-imino-propanoic esters or amides. researchgate.net
Similar to aminopyridines, substituted aminopyrimidines are foundational components for a variety of agrochemicals. The synthesis of these heterocyclic compounds often involves the condensation of a 1,3-dicarbonyl compound or its equivalent with a guanidine (B92328) or urea (B33335) derivative. In this context, this compound can potentially serve as a masked 1,3-dicarbonyl synthon after a ring-opening reaction. A patent for the synthesis of substituted aminopyrimidines highlights their importance as chemical intermediates. iucr.org
Fungicides are essential for controlling fungal diseases in crops. The core structures of many systemic fungicides are based on heterocyclic scaffolds. For instance, picolinamides have been developed as a class of fungicides. europa.eu While a direct synthesis starting from this compound is not explicitly documented in the provided search results, its role as a precursor to aminopyrimidine and aminopyridine intermediates suggests its indirect contribution to the synthesis of certain fungicidal compounds. Streptomycin sulfate (B86663), which contains a substituted oxolane ring in its structure, is a known fungicide used to control various bacterial and fungal diseases in plants. rayfull.netresearchgate.net
The development of novel insecticides is a continuous effort to manage insect pests effectively. Certain malononitrile (B47326) compounds have been patented for their use as pesticides. nih.gov Additionally, isoxazole (B147169) compounds are another class of chemicals with insecticidal, miticidal, and ovicidal properties. google.com.pg The synthesis of such complex molecules often relies on the availability of versatile building blocks. The structural elements of this compound could be incorporated into the design of new insecticidal molecules.
Acaricides and ovicides are crucial for controlling mite and egg infestations in agriculture. The resistance of pests to existing treatments necessitates the development of new active ingredients. nih.gov Compounds with isoxazole structures have been shown to possess miticidal and ovicidal activity. google.com.pg The potential of this compound as a precursor to heterocyclic systems makes it a candidate for the synthesis of new acaricidal and ovicidal agents.
Contributions to Fine Chemical Synthesis
Beyond agrochemicals, this compound and its derivatives are valuable in the broader field of fine chemical synthesis. csic.es Fine chemicals are pure, single substances produced in limited quantities for specialized applications, including pharmaceuticals, fragrances, and specialty polymers. The chirality and functionality of this compound make it an attractive starting material for the enantioselective synthesis of complex molecules. nih.gov
The synthesis of various natural products and biologically active compounds often involves intermediates with lactone or tetrahydrofuran (B95107) moieties. For example, the synthesis of cognac lactones, which are flavor and fragrance compounds, utilizes related oxolane structures. researchgate.net The ability to perform stereoselective synthesis is critical in the pharmaceutical industry, where the biological activity of a molecule is often dependent on its specific stereochemistry. nih.gov While specific industrial applications of this compound in fine chemical synthesis are not extensively detailed in the public domain, its structural motifs are present in various biologically active molecules and natural products. researchgate.net
Emerging Applications in Material Science Precursors
The exploration of this compound in material science is primarily centered on its potential role in the synthesis of specialized polymers. Although detailed research findings specifically on the polymerization of this compound are limited, the reactivity of its functional groups provides a basis for its theoretical application as a monomer.
The stability and reactivity of related oxolane derivatives suggest that this compound could be a valuable component in the production of advanced materials and specialty chemicals. For instance, derivatives of methyloxolane are being investigated for their utility in polymer science.
The general class of lactones, which are cyclic esters and structural isomers of this compound (a cyclic ketone), are well-known for their ability to undergo ring-opening polymerization to produce polyesters. This established reactivity of similar cyclic compounds provides a strong indication of the potential for this compound to participate in analogous polymerization reactions. The resulting polymers could exhibit unique properties due to the specific keto-ether structure of the monomer unit.
Furthermore, polyketal compounds, which can be synthesized from precursors containing ketone functionalities, are recognized for their applications as plasticizers, surfactants, and as monomers for polyesters, polyurethanes, and other polymeric materials. google.com This highlights a potential pathway where this compound could serve as a foundational molecule for the synthesis of more complex, functional polymers.
While direct experimental data on the polymerization of this compound and the properties of the resulting polymers are not yet widely published, the fundamental principles of polymer chemistry suggest a promising future for this compound as a precursor in material science. Further research is needed to fully elucidate its polymerization behavior and the characteristics of the materials derived from it.
Below is a data table summarizing the key chemical information for this compound.
| Property | Value | Source |
| IUPAC Name | This compound | nih.gov |
| Synonyms | 3(2H)-Furanone, dihydro-5-methyl- | nih.gov |
| CAS Number | 34003-72-0 | nih.gov |
| Molecular Formula | C5H8O2 | nih.gov |
| Molecular Weight | 100.12 g/mol | nih.gov |
Environmental and Green Chemistry Perspectives of 5 Methyloxolan 3 One
Environmental Fate and Transport Studies
The persistence of a chemical in the environment is a key factor in determining its long-term impact. Biodegradability is a primary mechanism for the removal of organic compounds from the environment.
Table 1: Predicted Biodegradation of 5-Methyloxolan-3-one
| Prediction Model | Result | Interpretation |
|---|---|---|
| BIOWIN™ Probability of Rapid Biodegradation | High | Likely to biodegrade rapidly in the environment. |
| Ready Biodegradability Prediction | Likely | The compound is expected to meet the criteria for ready biodegradability. |
Data is based on computational predictions and requires experimental verification.
Bioaccumulation refers to the accumulation of a substance in an organism from all sources, including water, air, and food. The potential for a chemical to bioaccumulate is often estimated using its octanol-water partition coefficient (Log Kow). A high Log Kow value generally indicates a greater potential for bioaccumulation in fatty tissues.
The predicted Log Kow for this compound is relatively low, suggesting a low potential for bioaccumulation. nih.gov The Bioconcentration Factor (BCF) is another key parameter, which indicates the extent of a chemical's accumulation in an aquatic organism from the water. epa.gov Predictive models estimate a low BCF value for this compound, further supporting the low bioaccumulation potential.
Table 2: Predicted Bioaccumulation Potential of this compound
| Parameter | Predicted Value | Interpretation |
|---|---|---|
| Log Kow (Octanol-Water Partition Coefficient) | < 1.0 | Low potential for bioaccumulation. |
| BCF (Bioconcentration Factor) | Low | Not expected to significantly bioconcentrate in aquatic organisms. |
Data is based on computational predictions and requires experimental verification.
The mobility of a chemical in the environment determines its distribution between different environmental compartments such as soil, water, and air. This is often assessed by the soil organic carbon-water (B12546825) partition coefficient (Koc). A low Koc value indicates high mobility in soil and a higher likelihood of leaching into groundwater.
Based on its chemical structure and predicted properties, this compound is expected to have a low Koc value. This suggests that it will have high mobility in soil and is not likely to adsorb strongly to soil particles or sediment. epa.gov Its water solubility is predicted to be high, which, combined with high soil mobility, indicates a potential for transport in aqueous environments.
Table 3: Predicted Mobility of this compound
| Parameter | Predicted Value | Interpretation |
|---|---|---|
| Koc (Soil Organic Carbon-Water Partition Coefficient) | Low | High mobility in soil. |
| Water Solubility | High | Readily soluble in water. |
Data is based on computational predictions and requires experimental verification.
Sustainable Synthesis and Production Routes
The principles of green chemistry encourage the development of synthetic routes that are more environmentally benign. For this compound, sustainable synthesis could involve the use of renewable feedstocks and catalytic processes that minimize waste and energy consumption. While specific research on the sustainable synthesis of this compound is limited, general strategies for the synthesis of related lactones and furanones can be considered.
One promising approach is the use of biomass-derived platform molecules. mdpi.combohrium.com For instance, levulinic acid, which can be produced from lignocellulosic biomass, is a precursor for the synthesis of γ-valerolactone (an isomer of this compound). wikipedia.org Similar pathways could potentially be adapted for the synthesis of this compound. The catalytic conversion of furfural (B47365), another biomass-derived chemical, into various furanones also presents a potential avenue for sustainable production. dtu.dkrsc.org
Biocatalysis offers another green alternative to traditional chemical synthesis. nih.govdiva-portal.org The use of enzymes can lead to high selectivity and milder reaction conditions, reducing energy consumption and by-product formation. The synthesis of chiral lactones using biocatalytic methods has been demonstrated and could be a viable route for producing enantiomerically pure this compound.
Table 4: Potential Sustainable Synthesis Strategies for this compound
| Strategy | Description | Potential Advantages |
|---|---|---|
| Biomass Conversion | Utilization of renewable feedstocks like lignocellulose to produce precursor molecules. mdpi.com | Reduces reliance on fossil fuels, potential for carbon neutrality. |
| Catalytic Routes | Employing heterogeneous or homogeneous catalysts for efficient conversion of precursors. acs.org | High efficiency, selectivity, and potential for catalyst recycling. |
| Biocatalysis | Use of enzymes to catalyze specific reaction steps. nih.gov | High stereoselectivity, mild reaction conditions, reduced waste. |
Integration into Green Chemical Processes
The integration of this compound into green chemical processes depends on its functional properties and environmental profile. Its potential as a bio-based solvent or a building block for the synthesis of other valuable chemicals could be explored. Lactones, in general, are being investigated as green solvents and as precursors for polymers and biofuels. mdpi.comresearchgate.net
For this compound to be considered a green solvent, it would need to exhibit low toxicity, be biodegradable, and have a high boiling point and low vapor pressure to minimize volatile organic compound (VOC) emissions. Its predicted properties suggest it may have some of these favorable characteristics, but further experimental data is required.
As a platform chemical, this compound could be used in the synthesis of more complex molecules, potentially replacing less sustainable starting materials. Green synthesis methodologies for lactones often involve catalytic oxidations or cycloadditions that are more atom-economical than traditional methods. organic-chemistry.orgacs.org The development of such processes for this compound would enhance its green chemistry profile.
Table 5: Potential Green Chemistry Applications for this compound
| Application | Rationale | Research Needs |
|---|---|---|
| Green Solvent | Potential for low toxicity and biodegradability. | Experimental data on solvent properties and ecotoxicity. |
| Bio-based Platform Chemical | Can be potentially synthesized from renewable resources and used as a building block. | Development of efficient and selective conversion pathways to other valuable chemicals. |
Research on Structural Analogs and Derivatives of 5 Methyloxolan 3 One
Investigation of Oxolan-3-one Derivatives with Varied Substitution Patterns
The oxolan-3-one scaffold serves as a versatile template for chemical modification. Investigations into its derivatives involve introducing various substituents at different positions on the tetrahydrofuran (B95107) ring, leading to a diverse range of molecules with unique properties.
Research has demonstrated the synthesis of complex molecules where the oxolan-3-yl moiety acts as a key structural component. For example, 7-(Oxolan-3-yl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine has been synthesized through the cyclization of appropriate precursors, showcasing the integration of the oxolane ring into a bicyclic pyrimidine (B1678525) system. Similarly, derivatives like 4-Nitro-3-(oxolan-3-yloxy)benzoic acid have been prepared, where the oxolane ring is linked via an ether bond, highlighting the reactivity of the hydroxyl group in the precursor, oxolan-3-ol.
The stereochemistry and position of substituents are crucial. The synthesis of (3S)-4-(2-ethyl-1H-imidazol-1-yl)oxolan-3-ol demonstrates the creation of derivatives with specific stereochemical configurations, which is vital for applications where chiral recognition is important. vulcanchem.com In this case, the oxolane ring contains both a hydroxyl group at the 3-position and an ethyl-imidazole substituent at the 4-position. vulcanchem.com Furthermore, derivatives such as 2-fluoro-3-(oxolan-3-yl)propanoic acid have been explored, indicating that the oxolane ring can be appended to functionalized aliphatic chains. vulcanchem.com The synthesis of these analogs often begins with versatile starting materials like 2-deoxy-D-ribose, which can be converted to substituted oxolan-3-ol precursors through reduction and cyclization reactions. mdpi.com
A summary of representative oxolan-3-one and oxolan-3-ol derivatives illustrates the variety of substitution patterns explored.
Comparative Studies with Oxolan-2-one Isomers (e.g., 5-methyloxolan-2-one)
The positional isomerism between oxolan-3-ones and oxolan-2-ones (gamma-lactones) results in significant differences in their chemical and physical properties. The most common comparator for 5-methyloxolan-3-one is 5-methyloxolan-2-one, also known as γ-valerolactone (GVL).
The primary structural difference is the location of the carbonyl group within the tetrahydrofuran ring. In oxolan-3-ones, the carbonyl is a ketone flanked by two methylene (B1212753) groups (or substituted carbons), while in oxolan-2-ones, it is part of an ester functional group (a lactone). This fundamental difference impacts molecular geometry, polarity, and reactivity.
Thermodynamic studies, such as those using the SAFT-γ Mie group-contribution approach, have been employed to model and compare the properties of these isomers. acs.org These models predict properties like vapor pressure, density, and enthalpy by considering the contributions of different functional groups within the molecules. acs.org The robustness of such models has been assessed by comparing theoretical predictions with experimental data for lactones like oxolan-2-one and 5-methyloxolan-2-one. acs.org
A comparative table of physical and chemical properties highlights the differences between the isomeric forms.
Structure-Property Relationships within the Methyloxolanone Family
The principle that molecular structure dictates physical and chemical properties is well-illustrated within the methyloxolanone family. umass.edu Key structural variables include the position of the carbonyl group (C2 vs. C3), the presence and position of the methyl group, and the stereochemistry of chiral centers.
Effect of Carbonyl Position : As noted in the comparison between -2-one and -3-one isomers, the carbonyl placement is paramount. The lactone structure in 5-methyloxolan-2-one introduces an ester functional group, making it susceptible to hydrolysis to form 4-hydroxypentanoic acid. The ketone in this compound is generally more stable towards hydrolysis but offers different reactive pathways, such as reactions at the α-carbons. This difference in reactivity is a direct consequence of the electronic environment of the carbonyl group.
Effect of the Methyl Group : Comparing oxolan-3-one with this compound reveals the influence of the methyl substituent. The methyl group increases the molecular weight and can influence the molecule's lipophilicity, as reflected in properties like the partition coefficient (LogP). nih.govnih.gov It also introduces a chiral center at the C5 position, leading to enantiomers with potentially different biological activities, a critical consideration in pharmacology where biological targets are themselves chiral. umass.edu
Steric and Electronic Effects : The three-dimensional shape and distribution of electrons (steric and electronic properties) govern how these molecules interact with each other and with other chemical species. umass.edu For instance, the puckered conformation of the tetrahydrofuran ring and the orientation of substituents (axial vs. equatorial) can influence the accessibility of the carbonyl group for nucleophilic attack or the hydroxyl group in reduced analogs for hydrogen bonding. vulcanchem.com Group-contribution models like SAFT-γ Mie explicitly account for such structural features, modeling the molecule as a collection of functional groups (e.g., cCH₂, cCOO) to predict macroscopic thermodynamic properties. acs.org This approach allows for the systematic study of how changes in side chains or ring size affect phase behavior and other physical properties. acs.org
Synthetic Exploration of Functionalized Methyloxolanones
The development of synthetic methodologies to create functionalized methyloxolanones is crucial for accessing novel compounds with tailored properties. Research has focused on strategies for both constructing the substituted ring system and for modifying the pre-formed oxolanone core.
For lactone isomers (oxolan-2-ones), copper-catalyzed enantioselective radical oxyfunctionalization of alkenes has emerged as a versatile method for the rapid synthesis of diverse, enantiomerically enriched lactones. nih.gov This strategy allows for various difunctionalization reactions, providing access to chiral lactone building blocks that may be difficult to obtain through traditional methods. nih.gov
For ketone isomers (oxolan-3-ones), synthetic strategies often involve multi-step sequences. One approach revisits the "isoxazoline route," which can be adapted to produce densely functionalized ketones. chemrxiv.org This method involves the construction of an isoxazoline (B3343090) ring followed by hydrogenolysis, ultimately yielding highly substituted aldol (B89426) products that can be precursors to or analogs of functionalized tetrahydrofuran derivatives. chemrxiv.org The conversion of oxolan-3-ol to oxolan-3-one is a key transformation, enabling access to the keto-functionality from a more readily synthesized precursor. wikipedia.org
Other innovative strategies that could be adapted for functionalizing the oxolanone ring include:
Ring-opening and cyclization reactions : Methods using phosphine (B1218219) catalysis to ring-open cyclopropenones to form reactive intermediates that then cyclize can produce substituted butenolides, a related class of lactones. organic-chemistry.org This highlights how ring-forming strategies can be tuned to incorporate diverse functional groups.
Direct C-H functionalization : While not yet widely reported for simple oxolanones, strategies for the direct functionalization of pre-formed rings, such as those used for crown ethers, offer a potential pathway. rsc.org These methods, often involving radical-mediated processes, could reduce the number of synthetic steps required to introduce new functional groups onto the methyloxolanone scaffold. rsc.org
The exploration of these synthetic routes is essential for expanding the chemical space around the methyloxolanone core, enabling the creation of new materials and molecular probes.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 5-methyloxolan-3-one, and how can reaction yields be systematically improved?
- Methodological Answer : Synthesis of this compound typically involves cyclization of γ-keto acids or oxidation of substituted tetrahydrofurans. Key reagents include KMnO₄ (oxidation) and LiAlH₄ (reduction) . To improve yields, optimize reaction conditions (e.g., solvent polarity, temperature) and monitor intermediates via thin-layer chromatography (TLC). Purity can be enhanced using column chromatography with silica gel, as detailed in protocols for analogous oxolanone derivatives .
Q. How should researchers characterize this compound to confirm its structural identity and purity?
- Methodological Answer : Employ a combination of spectroscopic techniques:
- NMR : Analyze ¹H and ¹³C NMR spectra to confirm the oxolane ring and methyl substituent. Compare chemical shifts with published data for similar compounds (e.g., δ ~4.5 ppm for oxolanone protons) .
- IR : Identify carbonyl stretching vibrations (C=O) near 1750 cm⁻¹ .
- Mass Spectrometry : Use high-resolution MS to verify the molecular ion peak (MW = 114.1 g/mol for this compound derivatives) .
- Melting Point : Compare experimental values with literature data to assess purity .
Q. What are the stability considerations for this compound under varying storage conditions?
- Methodological Answer : Store the compound in airtight containers under inert gas (N₂ or Ar) at -20°C to prevent oxidation or hydrolysis. Conduct accelerated stability studies using thermal gravimetric analysis (TGA) and HPLC to monitor degradation products. Avoid exposure to moisture, as oxolanones are prone to ring-opening in aqueous environments .
Advanced Research Questions
Q. How can contradictory spectral data for this compound derivatives in literature be resolved?
- Methodological Answer : Discrepancies often arise from impurities or stereochemical variations. Perform the following:
- Reproduce Experiments : Follow documented protocols exactly, including solvent systems and instrumentation settings .
- Computational Modeling : Use DFT calculations (e.g., Gaussian software) to predict NMR/IR spectra and compare with experimental results .
- Collaborative Verification : Share samples with independent labs for cross-validation, adhering to data-sharing guidelines in .
Q. What strategies are effective in elucidating the reaction mechanisms of this compound in nucleophilic substitution reactions?
- Methodological Answer :
- Kinetic Studies : Monitor reaction rates under varying concentrations of nucleophiles (e.g., amines) using UV-Vis spectroscopy .
- Isotopic Labeling : Introduce ¹⁸O or deuterium at key positions to trace bond cleavage/formation via MS or NMR .
- Theoretical Analysis : Apply transition state theory (e.g., Eyring equation) to identify intermediates and activation energies .
Q. How can in silico methods predict the biological activity of this compound derivatives?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina to simulate interactions with target enzymes (e.g., cyclooxygenase for anti-inflammatory activity) .
- QSAR Modeling : Develop quantitative structure-activity relationship models using descriptors like logP, polar surface area, and H-bonding capacity .
- ADMET Prediction : Employ tools like SwissADME to assess pharmacokinetic properties (e.g., bioavailability, toxicity) .
Data Analysis and Reporting Guidelines
Q. What statistical approaches are recommended for analyzing biological assay data involving this compound?
- Methodological Answer : Use ANOVA for dose-response curves (e.g., IC₅₀ calculations) and apply post-hoc tests (Tukey’s HSD) to compare treatment groups. Report p-values with confidence intervals and effect sizes. For non-linear data, employ nonlinear regression models (e.g., Hill equation) .
Q. How should researchers address reproducibility challenges in synthesizing this compound analogs?
- Methodological Answer :
- Detailed Documentation : Record exact stoichiometry, reaction times, and purification steps, as emphasized in and .
- Supplementary Materials : Provide raw spectral data, chromatograms, and crystallographic files (if applicable) in open-access repositories .
- Peer Review : Submit methods to platforms like Protocols.io for pre-publication validation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
